TMR cadaverine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

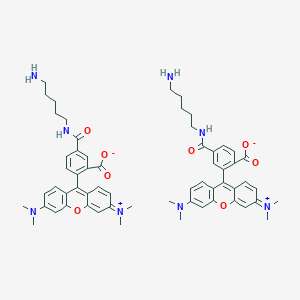

TMR cadaverine, also known as tetramethylrhodamine cadaverine, is a fluorescent compound used extensively in biochemical and biotechnological applications. It is a derivative of cadaverine, a naturally occurring polyamine with the chemical formula C5H14N2. Cadaverine itself is a colorless, viscous liquid with a distinctive odor, formed by the bacterial decarboxylation of lysine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TMR cadaverine involves the conjugation of cadaverine with tetramethylrhodamine (TMR). The process typically includes the following steps:

Activation of TMR: Tetramethylrhodamine is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.

Conjugation: The activated TMR is then reacted with cadaverine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of cadaverine and TMR are synthesized or procured.

Reaction Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.

Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

TMR cadaverine undergoes various chemical reactions, including:

Substitution Reactions: The primary amine groups in cadaverine can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine groups.

Conjugation Reactions: This compound can form conjugates with other biomolecules through its amine groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further biochemical applications .

Wissenschaftliche Forschungsanwendungen

TMR cadaverine has a wide range of applications in scientific research, including:

Fluorescent Labeling: It is used as a fluorescent probe for labeling proteins, nucleic acids, and other biomolecules.

Cell Imaging: this compound is employed in live-cell imaging to study cellular processes and structures.

Bioconjugation: It is used to create bioconjugates for studying protein-protein interactions and enzyme activities.

Medical Diagnostics: This compound is used in diagnostic assays to detect specific biomolecules and pathogens.

Wirkmechanismus

The mechanism of action of TMR cadaverine involves its ability to form covalent bonds with target biomolecules through its amine groups. This allows it to act as a fluorescent tag, enabling the visualization and tracking of the labeled molecules. The fluorescence of this compound is due to the tetramethylrhodamine moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Putrescine: Another naturally occurring polyamine with similar chemical properties.

Spermidine: A polyamine with three amine groups, used in similar biochemical applications.

Spermine: A polyamine with four amine groups, also used in biochemical research.

Uniqueness

TMR cadaverine is unique due to its fluorescent properties, which make it particularly useful for imaging and diagnostic applications. Unlike other polyamines, the conjugation with tetramethylrhodamine provides this compound with distinct optical properties, enhancing its utility in various scientific fields .

Eigenschaften

IUPAC Name |

4-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C30H34N4O4/c1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)25-16-19(8-11-22(25)30(36)37)29(35)32-15-7-5-6-14-31;1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)22-11-8-19(16-25(22)30(36)37)29(35)32-15-7-5-6-14-31/h2*8-13,16-18H,5-7,14-15,31H2,1-4H3,(H-,32,35,36,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTKKMBMBAQBKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCN)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCN)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H68N8O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1029.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How specific is BODIPY TMR cadaverine IA for cysteine residues in proteins?

A1: The research indicates that BODIPY this compound IA exhibits high specificity for cysteine residues. [] This means it primarily reacts with cysteine and shows minimal non-specific labeling, even when present in high concentrations relative to thiol groups. This makes it a valuable tool for researchers aiming to specifically label cysteine residues in proteins for various proteomic applications.

Q2: Does BODIPY this compound IA affect the isoelectric point (pI) of proteins after labeling?

A2: The study found minimal impact of BODIPY this compound IA on the pI of standard proteins. [] This is an important consideration as significant pI changes could interfere with techniques like 2D gel electrophoresis, which separate proteins based on both their pI and molecular weight.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.